molecular formula C7H9NO3 B1598537 Methyl 2-(Aminomethyl)-3-Furoate CAS No. 306936-50-5

Methyl 2-(Aminomethyl)-3-Furoate

Cat. No.: B1598537
CAS No.: 306936-50-5
M. Wt: 155.15 g/mol
InChI Key: VVDCGFAGWLPKAT-UHFFFAOYSA-N
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Description

Methyl 2-(Aminomethyl)-3-Furoate is an organic compound with a furan ring structure. It is known for its potential applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of an aminomethyl group attached to the furan ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(Aminomethyl)-3-Furoate can be synthesized through several methods. One common approach involves the reaction of 2-(aminomethyl)furan with methyl chloroformate under basic conditions. The reaction typically proceeds at room temperature and yields the desired product with high purity .

Industrial Production Methods

In an industrial setting, the compound can be produced using a continuous flow reactor. This method allows for precise control over reaction conditions, leading to higher yields and consistent product quality. The use of catalysts, such as palladium or platinum, can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(Aminomethyl)-3-Furoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 2-(Aminomethyl)-3-Furoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(aminomethyl)furan-3-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with target molecules, leading to changes in their structure and function. This interaction can modulate various biochemical pathways, making the compound useful in drug development and other applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This functional group allows for a broader range of chemical modifications and interactions compared to similar compounds .

Properties

IUPAC Name

methyl 2-(aminomethyl)furan-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-10-7(9)5-2-3-11-6(5)4-8/h2-3H,4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVDCGFAGWLPKAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(OC=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00404827
Record name Methyl 2-(aminomethyl)furan-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00404827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306936-50-5
Record name Methyl 2-(aminomethyl)-3-furancarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306936-50-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-(aminomethyl)furan-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00404827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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